The limitations of CP-868,596 and other EGFR inhibitors include the development of resistance, the toxicity of long-term use, and the lack of efficacy in some cancer types. Future directions for research on CP-868,596 and EGFR inhibitors include the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the exploration of combination therapies with other anti-cancer agents. The use of preclinical models that better mimic human disease may also help to accelerate the development of effective anti-cancer therapies.
In conclusion, CP-868,596 is a novel small-molecule inhibitor of EGFR kinase that has shown promising anti-cancer activity. It has been used extensively in scientific research to study the role of EGFR in cancer cell signaling and to investigate the efficacy of EGFR inhibitors as anti-cancer agents. Despite its potential, limitations and challenges remain, and further research is needed to identify strategies to overcome these obstacles and develop effective anti-cancer therapies.